Voacangine

Descripción general

Descripción

Voacangine is an alkaloid found in the leaves of Voacanga africana, a tree native to tropical Africa. It has been used for centuries in traditional African medicine for the treatment of malaria, fever, and other ailments. In recent years, this compound has been studied for its potential therapeutic applications due to its ability to modulate the release of neurotransmitters in the brain.

Aplicaciones Científicas De Investigación

1. Inhibition of Thermosensitive TRP Channels Voacangine, an alkaloid found in Voacanga africana, demonstrates notable activities against thermosensitive TRP channels. It acts as an antagonist for TRPV1 and TRPM8 but as an agonist for TRPA1. This unique profile, especially its inhibition of TRPM8, is significant as it is the first reported menthol competitive inhibitor of TRPM8 from a natural source. This discovery opens the door for the development of novel, stimulus-selective TRPM8 blockers (Terada et al., 2014).

2. Anti-Angiogenic Properties this compound has been identified as a novel anti-angiogenic agent. It inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) and significantly suppresses VEGF-induced tube formation and chemoinvasion. These findings are crucial in the context of cancer treatment and other diseases linked with angiogenesis, suggesting this compound as a potential therapeutic agent (Kim, Jung, & Kwon, 2012).

3. Pharmacokinetics and Potential Cardiotoxicity A study on the pharmacokinetics of this compound in Wistar rats revealed its low bioavailability, which may indicate a negligible cardiotoxic risk in healthy consumers. However, the study emphasized the importance of considering potential drug/drug interactions and impaired health conditions (Mair et al., 2016).

4. Anticancer Activity Against Oral Cancer Cells this compound exhibits potent anticancer effects against human oral cancer cells. It induces ROS-triggered apoptosis, G2/M cell cycle arrest, and inhibits the PI3K/AKT signaling cascade. Its selective toxicity towards cancer cells over normal cells highlights its potential as a systemic therapy for oral cancer (Xiao et al., 2020).

5. Filaricidal Activity The compounds this compound and voacamine, isolated from Voacanga africana, have demonstrated filaricidal activity against Onchocerca ochengi and Loa loa worms. This supports the traditional use of V. africana in treating human onchocerciasis and may have implications for developing new treatments (Borakaeyabe et al., 2015).

6. Corrosion Inhibition In a study on the corrosion inhibition of carbon steel, this compound was identified as a mixed corrosion inhibitor. It demonstrated an inhibition efficiency of 90%, attributed to its adsorption onto the metal surface. This property of this compound might have practical applications in corrosion prevention (Ngouné et al., 2020).

7. Antiviral and Virucidal Activities this compound and its structural analogs have shown antiviral and virucidal activities against different strains of the dengue virus. The effectiveness of this compound varied based on the serotype and virus strain, indicating its potential in developing treatments against dengue virus infections (Monsalve-Escudero et al., 2021).

8. Development of Novel VEGFR2 Inhibitors Building on this compound's antiangiogenic properties, researchers have developed synthetic small molecules based on this compound's structure to target and modulate VEGFR2 kinase activity. These novel compounds, such as Voa analogue 19, showed increased potency against VEGFR2 phosphorylation and significant tumor cell death in mouse models (Cho et al., 2021).

Mecanismo De Acción

Target of Action

Voacangine primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a key protein involved in angiogenesis, the process of new blood vessel formation. By targeting VEGFR2, this compound can influence angiogenesis, which has significant implications for conditions like cancer where angiogenesis plays a crucial role .

Mode of Action

This compound interacts with its target, VEGFR2, by binding to the kinase domain of VEGFR2 . This binding inhibits VEGFR2 kinase activity and its downstream signaling . The inhibition of VEGFR2 disrupts the normal process of angiogenesis, leading to potential antiangiogenic properties .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the VEGF2 kinase pathway . By inhibiting VEGFR2, this compound disrupts this pathway, leading to a decrease in angiogenesis . Additionally, this compound may regulate ischemic stroke through modulating the PI3K‐Akt‐FoxO signaling pathway .

Pharmacokinetics

The absolute bioavailability of this compound is around 11–13% . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its antiangiogenic properties . By inhibiting VEGFR2, this compound can potentially inhibit the growth of cells that express high levels of VEGFR2, such as glioblastoma cells . This suggests that this compound could have potential therapeutic applications in conditions characterized by excessive angiogenesis, like cancer .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Voacangine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This interaction inhibits the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic signaling. Additionally, this compound has been found to interact with proteins involved in oxidative stress pathways, contributing to its neuroprotective effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, this compound has been shown to enhance cell survival and reduce oxidative stress-induced damage . It influences cell signaling pathways by modulating the activity of key signaling molecules such as protein kinase C and mitogen-activated protein kinases. This compound also affects gene expression by upregulating the expression of antioxidant genes and downregulating pro-apoptotic genes . In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This inhibition is achieved through the formation of stable complexes with the enzyme, resulting in a decrease in its catalytic efficiency. This compound also exerts its effects by modulating the activity of various signaling molecules, including protein kinase C and mitogen-activated protein kinases, which play critical roles in cell survival and apoptosis . Additionally, this compound influences gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its neuroprotective and cytotoxic effects over several weeks of treatment . Prolonged exposure to this compound may lead to adaptive changes in cellular responses, such as upregulation of detoxification pathways and alterations in gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and reduce oxidative stress in rodent models of neurodegenerative diseases . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of this compound plateau at moderate doses, and further increases in dosage lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion . This compound also affects metabolic flux by modulating the activity of key enzymes involved in energy metabolism, such as adenosine triphosphate synthase and glycolytic enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound interacts with transporters and binding proteins, such as P-glycoprotein, which facilitate its uptake and distribution within cells . The compound’s localization and accumulation are influenced by its lipophilicity and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria of cells . It can also be found in the nucleus, where it interacts with transcription factors and modulates gene expression . Post-translational modifications, such as phosphorylation and acetylation, can influence the targeting and activity of this compound within specific cellular compartments .

Propiedades

| { "Design of Synthesis Pathway": "The synthesis of Voacangine can be achieved through a series of chemical reactions starting from readily available starting materials.", "Starting Materials": [ "4-methoxyphenethylamine", "3,4-dimethoxybenzaldehyde", "p-toluenesulfonic acid", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "chloroform", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenethylamine and 3,4-dimethoxybenzaldehyde in the presence of p-toluenesulfonic acid to form 4-methoxy-N-(3,4-dimethoxybenzyl)aniline.", "Step 2: Reduction of 4-methoxy-N-(3,4-dimethoxybenzyl)aniline with sodium borohydride to form 4-methoxy-N-(3,4-dimethoxybenzyl)phenethylamine.", "Step 3: Acetylation of 4-methoxy-N-(3,4-dimethoxybenzyl)phenethylamine with acetic anhydride to form 4-methoxy-N-(3,4-dimethoxybenzyl)-N-acetylphenethylamine.", "Step 4: Hydrolysis of 4-methoxy-N-(3,4-dimethoxybenzyl)-N-acetylphenethylamine with sodium hydroxide to form Voacangine.", "Step 5: Extraction of Voacangine from the reaction mixture with chloroform and purification with methanol and water." ] } | |

| 510-22-5 | |

Fórmula molecular |

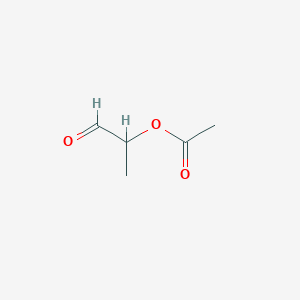

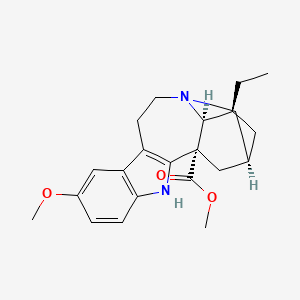

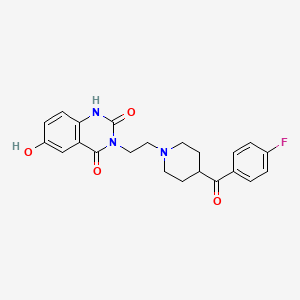

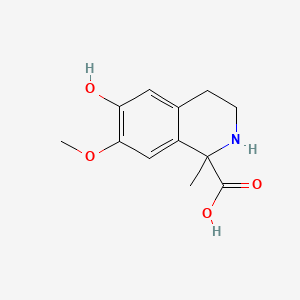

C22H28N2O3 |

Peso molecular |

368.5 g/mol |

Nombre IUPAC |

methyl (1S,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |

InChI |

InChI=1S/C22H28N2O3/c1-4-14-9-13-11-22(21(25)27-3)19-16(7-8-24(12-13)20(14)22)17-10-15(26-2)5-6-18(17)23-19/h5-6,10,13-14,20,23H,4,7-9,11-12H2,1-3H3/t13?,14-,20-,22+/m0/s1 |

Clave InChI |

MMAYTCMMKJYIAM-YDVQQVDUSA-N |

SMILES isomérico |

CC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC |

SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC |

SMILES canónico |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC |

Pictogramas |

Irritant |

Sinónimos |

voacangine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Voacangine exhibits its effects through interaction with various targets:

- VEGFR2: this compound binds to the kinase domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), inhibiting its kinase activity and downstream signaling. This leads to the inhibition of angiogenesis and tumor growth, particularly in glioblastoma cells. []

- PI3K-Akt-FoxO Signaling Pathway: this compound activates the PI3K-Akt-FoxO signaling pathway in hippocampal neuronal cells, offering protection against oxidative stress and ferroptosis induced by oxygen-glucose deprivation/reoxygenation (OGD/R). []

- hERG Channel: this compound acts as a potent blocker of the human ether-à-go-go-related gene (hERG) channel, potentially impacting cardiac function. []

- Cell Cycle and Apoptosis: this compound induces G2/M cell cycle arrest and triggers apoptosis in human oral cancer cells. This apoptotic effect is associated with increased reactive oxygen species (ROS) production, activation of caspase-3, upregulation of Bax, and suppression of Bcl-2. Additionally, this compound inhibits the PI3K/AKT signaling pathway in these cells. []

- Dengue Virus E Protein: this compound demonstrates virucidal activity against specific dengue virus strains by interacting with the viral E protein. Molecular docking and dynamics studies suggest a favorable binding interaction and complex stability. []

A:

- Spectroscopic Data:

- UV (Ethanol): λmax (log ε) 225 (4.66), 286 (4.20), and 295 (4.21) nm []

- IR: Data consistent with published spectra for this compound []

- NMR: 1H and 13C NMR data have been extensively reported in the literature, including 2D NMR experiments (COSY, HSQC, HMBC, NOESY) for complete structural characterization. [, , , , ]

ANone: While specific studies on material compatibility are limited, research indicates:

- Stability: this compound undergoes oxidation upon exposure to light, particularly in methanolic solutions. Oxidation products include ibochine and iboluteine. []

- Extraction: Methanol is an effective solvent for extracting this compound from plant material. [, ]

ANone: Current research primarily focuses on this compound's biological activities. There's no evidence suggesting catalytic properties or applications.

A:

- Molecular Docking: Docking studies were performed to investigate the interaction of this compound with:

- VEGFR2 kinase domain, revealing binding affinity and supporting its anti-angiogenic activity. []

- Dengue virus E protein, demonstrating favorable binding energy and providing insights into its virucidal mechanism. []

- Pro-survival proteins (Bcl-2, Bcl-xL, Mcl-1), pro-activation protein (Bax), and apoptotic execution protein (caspase-3), indicating potential mechanisms for its cytotoxic activity in cancer cells. [, ]

- Molecular Dynamics Simulations: Simulations were conducted on the this compound-Dengue virus E protein complex, revealing stability over a 50 ns timeframe, further supporting its antiviral mechanism. []

A:

- Presence of the C16-Carboxymethyl Ester: This moiety in this compound influences its stability and reactivity compared to Ibogaine. It enhances the reactivity of the isoquinuclidinic nitrogen towards oxidation while stabilizing the indole ring. []

- Modifications at the Indole Ring: Oxidation at the indole ring, leading to the formation of 7-hydroxyindolenine or 7-peroxyindolenine derivatives, has been observed. []

- Decarbomethoxylation: Conversion of this compound to Ibogaine can be achieved through decarbomethoxylation. [, ]

A:

- Stability: this compound is susceptible to light-induced oxidation, especially in methanolic solutions, leading to the formation of degradation products like ibochine and iboluteine. []

A:

A:

- In vitro:

- Antiviral Activity: this compound demonstrates potent virucidal activity against specific dengue virus strains in cell culture. []

- Anticancer Activity: this compound inhibits the proliferation of various cancer cell lines, including human oral cancer cells [], glioblastoma cells [], and nasopharyngeal carcinoma cells [].

- Anti-amoebic activity: this compound exhibits potent dose-dependent anti-amoebic activity against Entamoeba histolytica trophozoites. []

- Antibacterial Activity: Limited activity was observed against Staphylococcus aureus, including methicillin-resistant strains. []

- In vivo:

- Neuroprotective Effects: this compound provides neuroprotection in a rat model of middle cerebral artery occlusion (MCAO), reducing brain damage, inflammation, and oxidative stress. []

- Anti-addictive Potential: While this compound itself did not prevent pregnancies in rats in one study, its potential as an anti-addictive agent, similar to Ibogaine, is under investigation. []

ANone: Information regarding resistance mechanisms or cross-resistance to this compound is not reported in the provided research.

ANone:

- Cytotoxicity: While this compound exhibits potent activity against cancer cells, it also shows some level of cytotoxicity towards normal mammalian cells. [, ]

- Cardiotoxicity: this compound's hERG channel blocking activity raises concerns about potential cardiotoxicity, requiring further investigation. []

ANone:

- Early Isolation and Characterization: this compound was first isolated from Voacanga africana and its structure was elucidated in the mid-20th century. [, ]

- Anti-addictive Potential: Research on the anti-addictive properties of Ibogaine, a related alkaloid, sparked interest in this compound and its potential in treating substance use disorders. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,9-Diazaspiro[4.5]decane-7,10-dione](/img/structure/B1217812.png)

![N-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1217818.png)

![1-[(2-Hydroxyethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B1217826.png)

![1,8,8-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1217827.png)

![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1217829.png)

![[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1217830.png)